molecular formula C14H17N3O B7500031 N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide

N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide

Cat. No.: B7500031
M. Wt: 243.30 g/mol
InChI Key: HMGHXLYJQTZITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide, also known as GW-501516 or Endurobol, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide exerts its effects by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function. It also has anti-inflammatory and anti-proliferative effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease triglyceride and cholesterol levels. It has also been shown to have cardioprotective effects by reducing oxidative stress, inflammation, and atherosclerosis. Additionally, it has been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide in lab experiments is its specificity for PPARδ. It has been shown to have minimal effects on other PPAR isoforms, reducing the risk of off-target effects. However, one of the limitations of using this compound is its potential for toxicity. It has been shown to cause liver damage in high doses, and its long-term effects are not well understood.

Future Directions

There are several future directions for the use of N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide in scientific research. One of the areas of interest is its potential for treating metabolic disorders such as obesity and type 2 diabetes. It has also been shown to have potential for treating cardiovascular diseases such as atherosclerosis and heart failure. Additionally, it has been shown to have anti-cancer effects and may have potential for treating various types of cancer. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the field of scientific research. It has been shown to have various biochemical and physiological effects and has potential for treating metabolic disorders, cardiovascular diseases, and cancer. However, its long-term effects and potential for toxicity need to be further studied. Overall, this compound is a promising compound that may have significant therapeutic applications in the future.

Synthesis Methods

The synthesis method of N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide involves the reaction of 6-chloroquinoxaline with 2-methylbutan-2-amine in the presence of a suitable solvent and base. The reaction mixture is stirred at a suitable temperature for a specific period, and the product is obtained after purification.

Scientific Research Applications

N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have various effects on metabolic disorders, cardiovascular diseases, and cancer. It has also been used as a performance-enhancing drug in sports.

Properties

IUPAC Name

N-(2-methylbutan-2-yl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-4-14(2,3)17-13(18)10-5-6-11-12(9-10)16-8-7-15-11/h5-9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGHXLYJQTZITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC2=NC=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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